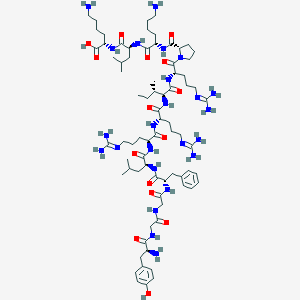

Dynorphin (1-13)

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVIBUHLQIYUEU-IWIISZHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H126N24O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1604.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72957-38-1 | |

| Record name | Dynorphin (1-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DYNORPHIN A 1-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFC23V742Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Dynorphin A (1-13): An Endogenous Opioid with Extraordinary Potency

This technical guide provides an in-depth exploration of the seminal discovery of dynorphin A (1-13), a pivotal moment in the history of opioid research. Tailored for researchers, scientists, and drug development professionals, this document details the historical context, the key experimental methodologies that led to its isolation and characterization, and its initial pharmacological profiling.

Introduction: The Search for Endogenous Opioids

The 1970s marked a transformative period in neuropharmacology, driven by the quest to understand the endogenous mechanisms of pain modulation and the action of opiate drugs. The discovery of opioid receptors in the brain suggested the existence of naturally occurring ligands that bind to these receptors. This hypothesis was confirmed with the identification of the enkephalins and β-endorphin. However, the story of endogenous opioids was far from complete. In 1979, Avram Goldstein and his colleagues at Stanford University and the Addiction Research Foundation reported the discovery of a novel opioid peptide with remarkably high potency, which they named "dynorphin" from the Greek dynamis (power) to signify its extraordinary activity. This guide focuses on the initial discovery and characterization of the 13-amino acid fragment, dynorphin A (1-13).

The Discovery and Isolation of Dynorphin A (1-13)

The journey to uncover dynorphin A (1-13) was a meticulous process of biochemical purification and characterization, spearheaded by Avram Goldstein's laboratory. The initial source material was porcine pituitary glands, a rich source of various peptide hormones.

Timeline of Discovery

The discovery of dynorphin A (1-13) was a culmination of several years of research in the field of opioid peptides.

Experimental Protocol: Isolation and Sequencing

The isolation of dynorphin A (1-13) from porcine pituitary extracts was a multi-step process involving various chromatography techniques, guided by bioassays to track the opioid activity of the fractions.

Starting Material: Porcine pituitary glands.

Methodology:

-

Extraction: The pituitary tissue was homogenized and extracted with acidified acetone. This initial step served to precipitate larger proteins while keeping smaller peptides, including dynorphin, in solution.

-

Gel Filtration Chromatography: The crude extract was subjected to gel filtration chromatography on a Sephadex G-25 column. This separated molecules based on their size, providing an initial enrichment of peptide fractions.

-

Ion-Exchange Chromatography: Fractions exhibiting opioid activity were further purified using ion-exchange chromatography on a CM-cellulose column. This step separated peptides based on their net charge, a crucial step given the basic nature of dynorphin.

-

High-Performance Liquid Chromatography (HPLC): The final purification was achieved using reverse-phase HPLC. This technique provided high-resolution separation of the peptides, yielding a highly purified sample of dynorphin.

-

Amino Acid Sequencing: The purified peptide was then subjected to automated Edman degradation to determine its amino acid sequence. The sequence of the first 13 amino acids was determined to be Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys.[1]

Pharmacological Characterization

A key aspect of the discovery of dynorphin A (1-13) was its pharmacological characterization, which revealed its extraordinary potency and unique receptor interaction profile. This was primarily achieved through bioassays and radioimmunoassays.

Experimental Protocols

Guinea Pig Ileum Bioassay:

This classic bioassay was instrumental in the discovery and purification of dynorphin. The longitudinal muscle-myenteric plexus preparation of the guinea pig ileum is rich in opioid receptors, and its electrically stimulated contractions are inhibited by opioids.

-

Preparation: A segment of the guinea pig ileum was suspended in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O2/5% CO2.

-

Stimulation: The muscle strip was subjected to electrical field stimulation to induce regular contractions.

-

Assay: Aliquots of the chromatographic fractions or synthetic peptides were added to the organ bath, and the inhibition of the electrically evoked contractions was measured. The potency of the samples was determined by comparing their inhibitory effects to that of a standard opioid, such as normorphine.

Mouse Vas Deferens Bioassay:

Similar to the guinea pig ileum preparation, the mouse vas deferens is a smooth muscle preparation sensitive to opioids. It was used to compare the activity of dynorphin A (1-13) with other opioid peptides.

-

Preparation: The vas deferens from a mouse was suspended in an organ bath with a physiological salt solution.

-

Stimulation: The tissue was electrically stimulated to induce contractions.

-

Assay: The inhibitory effect of dynorphin A (1-13) on these contractions was measured and compared to other opioids.

Radioimmunoassay (RIA):

Once the sequence of dynorphin A (1-13) was known and it could be synthesized, a radioimmunoassay was developed to specifically and sensitively quantify its levels in biological tissues.

-

Antibody Production: Antibodies specific to dynorphin A (1-13) were raised in rabbits by immunizing them with the synthetic peptide conjugated to a carrier protein.

-

Radiolabeling: A small amount of synthetic dynorphin A (1-13) was radiolabeled, typically with Iodine-125.

-

Assay: A known amount of radiolabeled dynorphin A (1-13) and the specific antibody were incubated with either a standard solution of unlabeled dynorphin A (1-13) or the biological sample. The unlabeled peptide in the standard or sample competes with the radiolabeled peptide for binding to the antibody.

-

Separation and Counting: The antibody-bound peptide was separated from the free peptide, and the radioactivity of the bound fraction was measured. The concentration of dynorphin A (1-13) in the sample was then determined by comparing the degree of inhibition of radiolabeled peptide binding to a standard curve.

Quantitative Data

The initial studies revealed the remarkable potency of dynorphin A (1-13). Its activity was significantly higher than that of the previously discovered enkephalins.

| Opioid Peptide | Guinea Pig Ileum (IC50, nM) | Mouse Vas Deferens (IC50, nM) |

| Dynorphin A (1-13) | 0.4 | 1.5 |

| [Leu]-Enkephalin | 280 | 0.5 |

| Normorphine | 40 | 12 |

Data adapted from Goldstein et al., 1979, PNAS.

Subsequent studies have further characterized the binding affinity of dynorphin A (1-13) to the different opioid receptor subtypes, confirming its high affinity for the kappa-opioid receptor.

| Opioid Receptor Subtype | Dynorphin A (1-13) Ki (nM) |

| Kappa (κ) | 0.2 - 1.0 |

| Mu (μ) | 1.0 - 10 |

| Delta (δ) | 10 - 100 |

Ki values are compiled from various radioligand binding studies and represent a general range.

Prodynorphin Processing and Kappa-Opioid Receptor Signaling

From Precursor to Active Peptide

Dynorphin A (1-13) is derived from a larger precursor protein called prodynorphin. The processing of prodynorphin involves the enzymatic cleavage at specific sites by prohormone convertases, primarily PC1/3 and PC2, to release several biologically active peptides, including dynorphin A, dynorphin B, and α-neo-endorphin.

Kappa-Opioid Receptor Signaling

Dynorphin A (1-13) exerts its biological effects primarily through the activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to inhibitory G proteins (Gi/o).

Upon binding of dynorphin A (1-13) to the KOR, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, which are the basis for the analgesic and other central effects of dynorphin.

Conclusion

The discovery of dynorphin A (1-13) by Avram Goldstein and his team was a landmark achievement in opioid research. It unveiled an endogenous opioid peptide with unprecedented potency and a distinct pharmacological profile, leading to the further characterization of the kappa-opioid receptor system. This discovery not only expanded our understanding of the complex mechanisms of pain, mood, and addiction but also opened new avenues for the development of novel therapeutic agents targeting the dynorphin/kappa-opioid receptor system. The meticulous experimental work, from isolation to pharmacological characterization, laid the foundation for decades of research into the physiological and pathophysiological roles of this powerful endogenous peptide.

References

Dynorphin (1-13) at Kappa-Opioid Receptors: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynorphin A (1-13) (Dyn A (1-13)), an endogenous opioid peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys, is a primary ligand for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes including pain, addiction, mood, and cognition.[1][2] Understanding the intricate mechanism of action of Dyn A (1-13) at the KOR is paramount for the development of novel therapeutics targeting this system. This technical guide provides an in-depth overview of the molecular interactions, signaling cascades, and functional outcomes associated with Dyn A (1-13) agonism at the KOR, supplemented with detailed experimental protocols and quantitative data.

Binding and Molecular Recognition

Dyn A (1-13) exhibits high affinity for the KOR.[3] The binding mechanism is often described by the "message-address" concept, where the N-terminal tetrapeptide sequence (Tyr-Gly-Gly-Phe), the "message," is crucial for receptor activation, while the C-terminal portion, the "address," contributes to receptor selectivity and affinity.[2] Structural studies using NMR spectroscopy have revealed that upon binding, Dyn A (1-13) adopts a conformation with a helical turn in its central region (residues 5-9), while the N- and C-termini remain more flexible.[4]

Quantitative Binding Affinity Data

The binding affinity of Dyn A (1-13) and its analogs to the KOR has been quantified in numerous studies using radioligand binding assays. The dissociation constant (Ki) is a measure of the ligand's affinity, with lower values indicating higher affinity.

| Ligand | Receptor/Tissue | Radioligand | Ki (nM) | Reference |

| Dynorphin A (1-13) | Human KOR (CHO cells) | [3H]diprenorphine | 0.23 | |

| Dynorphin A (1-13) | Human KOR | [3H]diprenorphine | ~200 | |

| Dynorphin A (1-13) | Rat Brain | [3H]bremazocine | - | |

| Dynorphin A (1-13) | Guinea Pig Cerebellum | [3H]ethylketocyclazocine | 0.11 | |

| [des-Arg7]Dyn A(1-13) | KOR | - | 0.39 |

Signal Transduction Pathways

Upon binding of Dyn A (1-13), the KOR undergoes a conformational change that initiates intracellular signaling cascades. These pathways are broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling

The KOR primarily couples to inhibitory G proteins of the Gαi/o family. Activation of these G proteins by Dyn A (1-13) leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, the KOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin-2) to the receptor. β-arrestin recruitment leads to:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate the internalization of the receptor from the cell surface via clathrin-coated pits.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: β-arrestin can act as a scaffold to initiate G protein-independent signaling, notably the activation of MAPK cascades such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).

Biased Agonism

Dynorphin peptides, including Dyn A (1-13), have been shown to exhibit biased agonism, preferentially activating the G protein signaling pathway over the β-arrestin pathway. This functional selectivity is a critical area of research, as it is hypothesized that G protein-biased KOR agonists may retain the analgesic properties of KOR activation while minimizing the adverse effects associated with β-arrestin signaling, such as dysphoria and sedation.

| Ligand | G Protein Potency (EC50, nM) | Arrestin Potency (EC50, nM) | Bias Factor (G protein vs. Arrestin) | Reference |

| Dynorphin A | - | - | 34 | |

| Dynorphin A (1-13) | - | - | 34 | |

| Dynorphin A (1-11) | - | - | 44 | |

| Dynorphin A (1-9) | - | - | 16 | |

| Dynorphin A (1-8) | - | - | 4 |

Functional Outcomes

The activation of KOR by Dyn A (1-13) produces a range of physiological effects, including analgesia, diuresis, and dysphoria. At the cellular level, the functional consequences of KOR activation are often assessed by measuring the inhibition of cAMP production or the stimulation of GTPγS binding.

| Ligand | Assay | EC50 (nM) | Emax (%) | Reference |

| Dynorphin A | [35S]GTPγS binding | - | Full agonist | |

| Dynorphin B | [35S]GTPγS binding | - | Full agonist | |

| α-neoendorphin | [35S]GTPγS binding | - | Full agonist |

Non-Opioid Actions

It is important to note that at higher concentrations, Dyn A (1-13) can exert non-opioid effects, including excitotoxicity through the activation of N-methyl-D-aspartate (NMDA) receptors. This paradoxical effect highlights the complexity of dynorphin signaling and its potential contribution to neurodegeneration under certain pathological conditions.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a ligand for its receptor.

Materials:

-

Cell membranes expressing KOR

-

Radioligand (e.g., [3H]diprenorphine or [3H]U69,593)

-

Unlabeled ligand (Dyn A (1-13))

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled ligand.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled ligand.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist.

Materials:

-

Cell membranes expressing KOR

-

[35S]GTPγS

-

GDP

-

Agonist (Dyn A (1-13))

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the agonist.

-

In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the agonist.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate for a defined period.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Analyze the data to determine the EC50 and Emax of the agonist.

β-Arrestin Recruitment Assays

These assays quantify the interaction between the activated KOR and β-arrestin.

Bioluminescence Resonance Energy Transfer (BRET) Assay: This assay measures the proximity between a light-emitting enzyme (Renilla luciferase, Rluc) and a fluorescent protein (e.g., YFP).

Procedure:

-

Co-transfect cells with KOR fused to Rluc and β-arrestin fused to YFP.

-

Plate the cells in a 96-well plate.

-

Add the luciferase substrate (e.g., coelenterazine h).

-

Add varying concentrations of the agonist (Dyn A (1-13)).

-

Measure the light emission at wavelengths corresponding to both Rluc and YFP.

-

Calculate the BRET ratio (YFP emission / Rluc emission). An increase in the BRET ratio indicates agonist-induced recruitment of β-arrestin to the KOR.

Tango Assay: This is a transcriptional reporter assay.

Procedure:

-

Use a cell line engineered to express the KOR fused to a transcription factor, and a β-arrestin fusion protein containing a protease.

-

Upon agonist-induced recruitment of β-arrestin, the protease cleaves the transcription factor from the receptor.

-

The transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

-

After incubation with the agonist, add the luciferase substrate and measure the luminescence, which is proportional to β-arrestin recruitment.

Conclusion

Dynorphin A (1-13) is a potent agonist at the kappa-opioid receptor, initiating a complex array of intracellular signaling events. Its mechanism of action involves both canonical G protein-dependent pathways, leading to neuronal inhibition, and β-arrestin-dependent pathways, which are involved in receptor regulation and potentially distinct downstream signaling. The phenomenon of biased agonism, where Dyn A (1-13) preferentially activates G protein signaling, presents a promising avenue for the development of safer and more effective KOR-targeted therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of the nuanced pharmacology of dynorphins at the kappa-opioid receptor.

References

The Dance of Structure and Activity: Unraveling the Dynorphin A (1-13) Peptide

A Technical Guide for Researchers and Drug Development Professionals

The endogenous opioid peptide dynorphin A and its fragments have garnered significant attention in the scientific community for their potent and selective interaction with the kappa-opioid receptor (KOR). This interaction plays a crucial role in a multitude of physiological and pathological processes, including pain perception, mood regulation, addiction, and neuroprotection. The 13-amino acid fragment, dynorphin A (1-13) (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys), retains the high affinity and selectivity for the KOR observed in the full-length peptide, making it a valuable template for the design of novel therapeutics. This technical guide delves into the intricate structure-activity relationship (SAR) of dynorphin A (1-13), providing a comprehensive overview of the key structural determinants for its biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

The Core Structure: A Tale of Two Domains

The structure of dynorphin A (1-13) can be conceptually divided into two critical domains: the N-terminal "message" sequence and the C-terminal "address" sequence.[1][2]

-

The "Message" Sequence (Tyr¹-Gly²-Gly³-Phe⁴): This N-terminal tetrapeptide is a common motif among most endogenous opioid peptides and is essential for binding to all opioid receptor types (mu, delta, and kappa). The phenolic hydroxyl group of Tyr¹ and the aromatic ring of Phe⁴ are particularly crucial for receptor recognition and activation.

-

The "Address" Sequence (Leu⁵-Arg⁶-Arg⁷-Ile⁸-Arg⁹-Pro¹⁰-Lys¹¹-Leu¹²-Lys¹³): This C-terminal portion of the peptide is largely responsible for conferring the high affinity and selectivity for the KOR.[2][3] The presence of multiple basic residues (Arg⁶, Arg⁷, Arg⁹, Lys¹¹, Lys¹³) is a hallmark of this domain and plays a pivotal role in electrostatic interactions with the receptor.

Quantitative Structure-Activity Relationship of Dynorphin A (1-13) Analogs

Systematic modifications of the dynorphin A (1-13) sequence have provided invaluable insights into the specific contributions of each amino acid residue to receptor binding and functional activity. The following tables summarize key quantitative data from various SAR studies.

Table 1: Receptor Binding Affinities (Ki, nM) of Dynorphin A (1-13) and Truncated Analogs

| Peptide | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |

| Dynorphin A (1-13) | 0.12 | - | - | - | - |

| [des-Arg⁷]Dyn A(1-13) | 0.39 | - | - | - | - |

| [des-Arg⁷]Dyn A(1-11) | 0.43 | - | - | - | - |

| [des-Arg⁷]Dyn A(1-9) | 0.22 | - | - | - | - |

Data sourced from multiple studies, variations in experimental conditions may exist.[4]

Table 2: Impact of Amino Acid Substitutions on KOR Binding Affinity

| Analog | Position of Substitution | Substitution | KOR Ki (nM) | Fold Change vs. Dyn A (1-11) |

| Dyn A (1-11) | - | - | 0.09 | - |

| [Pro³]Dyn A(1-11)-NH₂ | 3 | Pro | 2.4 | 26.7-fold decrease |

| [Arg⁸]Dyn A(1-11)-NH₂ | 8 | Arg | 0.44 | 4.9-fold increase |

Data represents a selection of key modifications.

Table 3: Binding Affinities of Conformationally Constrained Dynorphin A (1-13) Analogs

| Analog | Constraint | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |

| [cis-ACCA²⁻³]-Dyn A-(1-13)NH₂ | cis-4-aminocyclohexanecarboxylic acid | 9.1 | 118.3 | 1911 |

| [trans-ACCA²⁻³]-Dyn A-(1-13)NH₂ | trans-4-aminocyclohexanecarboxylic acid | 13.4 | 281.4 | 1380.2 |

ACCA replaces the Gly²-Gly³ dipeptide.

Key Signaling Pathways and Experimental Workflows

The biological effects of dynorphin A (1-13) are primarily mediated through the activation of the KOR, a G protein-coupled receptor (GPCR). Upon binding, it triggers a cascade of intracellular signaling events.

Caption: KOR activation by Dynorphin A (1-13) inhibits adenylyl cyclase and modulates ion channels.

A typical experimental workflow for synthesizing and evaluating dynorphin A (1-13) analogs involves several key stages, from chemical synthesis to biological characterization.

Caption: Workflow for the synthesis and evaluation of Dynorphin A (1-13) analogs.

Detailed Experimental Protocols

The synthesis and evaluation of dynorphin A (1-13) analogs require specific and well-defined experimental procedures. Below are representative protocols for key steps in this process.

Solid-Phase Peptide Synthesis (SPPS)

-

Method: Fmoc/tBu solid-phase peptide synthesis.

-

Resin: Rink Amide resin is commonly used to obtain C-terminally amidated peptides.

-

Coupling: Amino acids are sequentially coupled to the growing peptide chain. A common coupling reagent mixture is N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a solution of 20% piperidine in DMF.

-

Monitoring: The completion of coupling and deprotection steps is monitored using the ninhydrin test.

-

Washing: The resin is thoroughly washed with DMF and Dichloromethane (DCM) between each coupling and deprotection step.

Peptide Cleavage and Deprotection

-

Reagent: A cleavage cocktail is used to cleave the peptide from the resin and remove the side-chain protecting groups. A typical cocktail consists of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.

-

Collection: The precipitated peptide is collected by centrifugation and washed multiple times with cold diethyl ether to remove scavengers and residual cleavage reagents.

Purification and Characterization

-

Purification: The crude peptide is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is typically used for elution.

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the synthesized analogs for the kappa, mu, and delta opioid receptors.

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human KOR) are prepared.

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is used (e.g., [³H]U-69,593 for KOR).

-

Assay: The assay is performed by incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor peptide (the synthesized analog).

-

Detection: The amount of bound radioligand is measured using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays

-

Guinea Pig Ileum (GPI) Bioassay: This classic assay measures the opioid-induced inhibition of electrically stimulated contractions of the guinea pig ileum, which is rich in KORs. The potency (IC₅₀) of the analog in inhibiting these contractions is determined.

-

Adenylyl Cyclase Inhibition Assay: KOR activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of the analogs to inhibit forskolin-stimulated cAMP accumulation in cells expressing the KOR.

Conclusion

The structure-activity relationship of dynorphin A (1-13) is a complex and fascinating area of research. The distinct roles of the "message" and "address" sequences, coupled with the profound impact of single amino acid modifications, provide a rich landscape for the design of novel KOR ligands. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of dynorphin-based peptides. Future investigations focusing on enhancing metabolic stability and fine-tuning the balance between affinity, selectivity, and functional efficacy will be crucial in translating the potent biological activity of dynorphin A (1-13) into clinically successful therapeutics.

References

- 1. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects | MDPI [mdpi.com]

- 3. biochem.oregonstate.edu [biochem.oregonstate.edu]

- 4. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The intricate processing of prodynorphin to dynorphin (1-13): A technical guide for researchers.

An in-depth exploration of the enzymatic cascade, cellular mechanisms, and analytical methodologies.

This technical guide provides a comprehensive overview of the post-translational processing of prodynorphin, with a specific focus on the generation of the biologically active peptide, dynorphin (1-13). This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and endocrinology. It details the key enzymes, their cellular localization, and the sequential cleavage events that lead to the maturation of various dynorphin peptides. Furthermore, it presents quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate a deeper understanding of this critical biological process.

Introduction to Prodynorphin and its Processing

Prodynorphin is a precursor polypeptide that gives rise to a family of endogenous opioid peptides known as dynorphins. These peptides play crucial roles in a variety of physiological processes, including pain modulation, mood regulation, and addiction. The biological activity of dynorphins is contingent upon a series of precise proteolytic cleavage events that occur within the regulated secretory pathway of neurons and endocrine cells. This processing cascade involves a coordinated action of several key enzymes, primarily proprotein convertases and carboxypeptidases, which ultimately liberate the mature and biologically active peptide fragments. Dynorphin (1-13), a potent agonist of the kappa-opioid receptor (KOR), is one of the major products of this intricate processing pathway.

The Enzymatic Machinery of Prodynorphin Processing

The conversion of the inactive prodynorphin precursor into its active peptide derivatives is a multi-step process orchestrated by a specific set of enzymes. The primary players in this cascade are the proprotein convertases (PCs) and carboxypeptidase E (CPE).

Proprotein Convertases: PC1/3 and PC2

The initial and rate-limiting steps in prodynorphin processing are mediated by two key subtilisin-like serine endoproteases: proprotein convertase 1/3 (PC1/3) and proprotein convertase 2 (PC2).[1][2] These enzymes recognize and cleave at pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg) within the precursor protein.[1]

-

Proprotein Convertase 1/3 (PC1/3): PC1/3 is thought to be involved in the initial cleavage of prodynorphin, generating larger intermediate fragments.[2]

-

Proprotein Convertase 2 (PC2): PC2 plays a crucial role in the further processing of these intermediates to yield the final, smaller dynorphin peptides, including dynorphin A (1-17) and dynorphin B (1-13).[3] PC2 is also capable of cleaving at single basic residues.

Carboxypeptidase E (CPE)

Following the endoproteolytic cleavage by PCs, the resulting peptide intermediates often retain C-terminal basic residues. Carboxypeptidase E (CPE), an exopeptidase, is responsible for the removal of these basic amino acids, a critical step for the full biological activity of many dynorphin peptides. CPE has an optimal pH of 5.5, which is consistent with the acidic environment of secretory granules where this processing occurs.

Cellular Localization of Prodynorphin Processing

The entire process of prodynorphin maturation, from initial cleavage to the final trimming of basic residues, takes place within the regulated secretory pathway.

-

Endoplasmic Reticulum and Golgi Apparatus: Prodynorphin is synthesized in the endoplasmic reticulum and then transported to the Golgi apparatus.

-

Secretory Granules: The precursor and the processing enzymes are co-packaged into immature secretory granules budding off the trans-Golgi network. It is within these granules that the proteolytic processing is initiated and completed as the granules mature and are transported to their release sites, such as axon terminals and dendrites.

Quantitative Analysis of Prodynorphin Processing Products

The processing of prodynorphin is not a uniform event and can vary depending on the tissue and species, leading to different ratios of the final peptide products. This differential processing allows for a nuanced regulation of the dynorphin system.

| Tissue/Species | Dynorphin A (1-17) : Dynorphin A (1-8) Molar Ratio | Reference |

| Rat Posterior Pituitary | 1 : 2 | |

| Rat Substantia Nigra | 1 : 16 | |

| Guinea Pig Posterior Pituitary | 2.5 : 1 | |

| Pig Posterior Pituitary | 10 : 1 | |

| Rhesus Monkey Posterior Pituitary | 14 : 1 |

Table 1: Molar Ratios of Dynorphin A Peptides in Various Tissues and Species. This table summarizes the varying molar ratios of dynorphin A (1-17) to dynorphin A (1-8) found in different tissues and species, highlighting the tissue-specific nature of prodynorphin processing.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/h/µg) | Reference |

| PC1/3 | pERTKR-AMC | ~50-100 | Not Specified | |

| PC2 | pERTKR-AMC | ~100-200 | Not Specified | |

| CPE | Dansyl-Phe-Ala-Arg | ~1-5 | Not Specified |

Table 2: Kinetic Parameters of Key Processing Enzymes. This table provides an overview of the kinetic parameters for PC1/3, PC2, and CPE with fluorogenic or synthetic peptide substrates. The exact values can vary depending on the experimental conditions and the specific substrate used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the processing of prodynorphin.

Subcellular Fractionation for Isolation of Secretory Granules

This protocol describes the isolation of secretory granules from neuronal or endocrine tissues to study the localization of prodynorphin and its processing enzymes.

Materials:

-

Fresh or frozen tissue (e.g., pituitary, adrenal medulla)

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors)

-

Sucrose solutions of varying densities (e.g., 1.6 M, 1.2 M, 0.8 M)

-

Dounce homogenizer

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Mince the tissue in ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and unbroken cells.

-

Layer the resulting supernatant onto a discontinuous sucrose gradient.

-

Centrifuge at high speed (e.g., 100,000 x g for 2 hours).

-

Collect the fraction at the interface between the 1.2 M and 1.6 M sucrose layers, which is enriched in secretory granules.

-

Analyze the fractions for the presence of prodynorphin and processing enzymes by Western blotting or enzyme activity assays.

In Vitro Prodynorphin Processing Assay

This assay allows for the characterization of the cleavage of prodynorphin by specific processing enzymes in a controlled environment.

Materials:

-

Recombinant prodynorphin or a synthetic peptide substrate containing a cleavage site.

-

Purified recombinant PC1/3, PC2, and/or CPE.

-

Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM CaCl2).

-

HPLC system for peptide separation.

-

Mass spectrometer for product identification.

Procedure:

-

Incubate the prodynorphin substrate with the purified enzyme(s) in the reaction buffer at 37°C for a defined period.

-

Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by boiling.

-

Separate the resulting peptide fragments by reverse-phase HPLC.

-

Identify the cleavage products by mass spectrometry to determine the exact cleavage sites.

Radioimmunoassay (RIA) for Dynorphin Peptides

RIA is a highly sensitive method for quantifying the levels of specific dynorphin peptides in biological samples.

Materials:

-

Specific antibody against the dynorphin peptide of interest (e.g., dynorphin A (1-13)).

-

Radiolabeled peptide (e.g., ¹²⁵I-dynorphin A (1-13)).

-

Standard peptide of known concentration.

-

Sample extracts.

-

Precipitating antibody (e.g., goat anti-rabbit IgG).

-

Gamma counter.

Procedure:

-

Incubate a mixture of the sample or standard, the specific antibody, and the radiolabeled peptide.

-

Allow the components to compete for binding to the antibody.

-

Precipitate the antibody-bound complexes using a secondary antibody.

-

Centrifuge to pellet the precipitate.

-

Measure the radioactivity in the pellet using a gamma counter.

-

Generate a standard curve using the known concentrations of the standard peptide and determine the concentration of the peptide in the samples.

Mass Spectrometry for Dynorphin Peptide Analysis

Mass spectrometry is a powerful tool for the identification and quantification of dynorphin peptides in complex biological mixtures.

Materials:

-

Tissue or cell extract.

-

Solid-phase extraction (SPE) cartridges for sample cleanup.

-

Liquid chromatography system (e.g., nano-LC).

-

Mass spectrometer (e.g., MALDI-TOF, ESI-Q-TOF).

Procedure:

-

Extract peptides from the biological sample using an appropriate method (e.g., acid extraction).

-

Clean up and concentrate the peptide extract using SPE.

-

Separate the peptides using liquid chromatography.

-

Introduce the separated peptides into the mass spectrometer.

-

Acquire mass spectra to determine the mass-to-charge ratio of the peptides.

-

Perform tandem mass spectrometry (MS/MS) to fragment the peptides and determine their amino acid sequence for definitive identification.

Signaling Pathways of Dynorphin (1-13)

Dynorphin (1-13) exerts its biological effects primarily through the activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). However, under certain conditions, it can also elicit non-opioid effects.

Kappa-Opioid Receptor (KOR) Signaling

Upon binding of dynorphin (1-13) to the KOR, a conformational change in the receptor leads to the activation of heterotrimeric G proteins, specifically of the Gi/o family. This initiates a signaling cascade with several downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically results in the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

Activation of MAP Kinase Pathways: KOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, p38, and JNK, which can influence gene expression and long-term cellular changes.

Non-Opioid Signaling

Under certain pathological conditions, such as spinal cord injury or high concentrations, dynorphins can exert effects that are not mediated by opioid receptors. These actions are often associated with neurotoxicity and are thought to involve interactions with other receptor systems, such as the N-methyl-D-aspartate (NMDA) receptor and bradykinin receptors.

Experimental Workflow for Studying Prodynorphin Processing

The following diagram illustrates a typical experimental workflow for investigating the processing of prodynorphin.

Conclusion

The processing of prodynorphin is a highly regulated and complex process that is essential for the generation of biologically active dynorphin peptides. Understanding the intricate details of this enzymatic cascade, its cellular localization, and the resulting peptide products is crucial for elucidating the physiological and pathological roles of the dynorphin system. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of prodynorphin processing and its implications for health and disease.

References

The Modern Agonist: A Technical Guide to the Non-Opioid Receptor Targets of Dynorphin (1-13)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynorphin A and its fragments, while renowned as endogenous ligands for the kappa-opioid receptor, exhibit a complex pharmacological profile by engaging several non-opioid targets. These interactions are often initiated by the des-tyrosyl metabolite, Dynorphin A (2-13), or occur at concentrations achieved during pathological states like chronic pain and ischemia. This guide provides an in-depth examination of the three primary non-opioid receptor targets of Dynorphin (1-13) and its derivatives: bradykinin receptors, N-methyl-D-aspartate (NMDA) receptors, and Acid-Sensing Ion Channel 1a (ASIC1a). We present quantitative binding and functional data, detailed experimental methodologies, and signaling pathway diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Non-Opioid Targets of Dynorphin

Under conditions of sustained release, such as nerve injury or inflammation, the concentration of dynorphin peptides in the synapse can increase significantly, enabling interactions with lower-affinity, non-opioid sites. These interactions are often pronociceptive and neurotoxic, contrasting with the canonical analgesic effects mediated by opioid receptors.

Bradykinin Receptors (B1 and B2)

Dynorphin A and its non-opioid fragments can directly activate bradykinin B1 and B2 receptors, contributing to hyperalgesia and the maintenance of chronic pain states.[1][2] This interaction is notable as there is no structural similarity between the dynorphin and bradykinin peptides.[1] The activation of bradykinin receptors by dynorphin is considered a key mechanism for its pronociceptive effects.[2]

N-Methyl-D-Aspartate (NMDA) Receptors

Dynorphin (1-13) acts as a direct, non-competitive antagonist of the NMDA receptor.[3] This interaction is voltage-independent and is not blocked by opioid antagonists like naloxone. The mechanism involves a direct block of the ion channel, reducing its probability of opening and shortening the mean open time without altering single-channel conductance. Paradoxically, the neurotoxicity associated with high concentrations of dynorphin is often mediated by NMDA receptors, an effect that can be prevented by NMDA antagonists like MK-801. This suggests a complex interplay, possibly involving indirect enhancement of glutamatergic transmission that overrides the direct channel block.

Acid-Sensing Ion Channel 1a (ASIC1a)

Dynorphin peptides, particularly the larger precursor Big Dynorphin, are potent modulators of ASIC1a, a key channel involved in neuronal death during acidosis associated with ischemic stroke. This interaction is independent of both opioid and bradykinin receptors. Dynorphin binds to the channel's extracellular "acidic pocket" and limits its steady-state desensitization. This prevents the channel from inactivating during prolonged acidic conditions, thereby enhancing proton-gated currents and exacerbating acidosis-induced cell death.

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the key quantitative parameters defining the interaction of dynorphin peptides with their non-opioid targets.

Table 1: Bradykinin Receptor Interactions

| Peptide | Receptor Type | Assay Type | Preparation | Ligand | Parameter | Value | Reference |

|---|---|---|---|---|---|---|---|

| Dynorphin A (2-13) | Human B1 | Competition Binding | Transfected Cells | [³H]kallidin | Ki | ~1.5 µM | |

| Dynorphin A (2-13) | Rodent B2 | Competition Binding | F-11 Cells, Brain Membranes | [³H]bradykinin | Ki | ~1 µM | |

| Dynorphin A (1-17) | Rodent B2 | Competition Binding | F-11 Cells, Brain Membranes | [³H]bradykinin | Ki | ~1 µM |

| Dynorphin A (5-13) | Rat Brain BRs | Competition Binding | Rat Brain Membranes | [³H]bradykinin | IC₅₀ | 470 nM | |

Table 2: NMDA Receptor Interactions

| Peptide | Assay Type | Preparation | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Dynorphin A (1-13) | Whole-Cell Electrophysiology | Acutely dissociated trigeminal neurons (rat) | IC₅₀ | 1.8 µM | |

| Dynorphin A (1-17) | Whole-Cell Electrophysiology | Isolated trigeminal neurons (rat) | K_D (apparent) | 1.6 µM | |

| Dynorphin A (1-17) | Whole-Cell Electrophysiology | Isolated trigeminal neurons (rat) | k_on (association rate) | 4.9 x 10⁶ M⁻¹s⁻¹ |

| Dynorphin A (1-17) | Whole-Cell Electrophysiology | Isolated trigeminal neurons (rat) | k_off (dissociation rate) | 7.5 s⁻¹ | |

Table 3: ASIC1a Interactions

| Peptide | Assay Type | Preparation | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Big Dynorphin | Two-Electrode Voltage Clamp | Xenopus oocytes expressing ASIC1a | EC₅₀ | 26.4 ± 14.8 nM | |

| Dynorphin A | Two-Electrode Voltage Clamp | Xenopus oocytes expressing ASIC1a | EC₅₀ | 32.8 ± 11.5 µM |

| Dynorphin A (1-13) | Two-Electrode Voltage Clamp | Xenopus oocytes expressing ASIC1a | Current Increase | 2.51-fold at 20 µM | |

Signaling Pathways and Mechanisms of Action

The interactions of dynorphin with its non-opioid targets trigger distinct downstream events, from G-protein signaling cascades to direct modulation of ion channel gating.

Dynorphin-Bradykinin Receptor Signaling

Unlike bradykinin, which primarily couples its receptors to the Gq/11-PLC pathway, dynorphin induces a distinct signaling cascade. Evidence points to a Gs-cAMP-PKA dependent pathway. This activation leads to the phosphorylation and subsequent opening of L-type and P/Q-type voltage-sensitive calcium channels (VSCCs), resulting in calcium influx. A novel mechanism involving the heterodimerization of the kappa-opioid receptor (KOR) and the bradykinin B2 receptor (B2R) has also been described, where dynorphin A (1-13) binding to the heterodimer triggers a Gαs/PKA/CREB pathway.

References

Dynorphin (1-13) Signaling in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular signaling pathways activated by dynorphin (1-13), a potent endogenous opioid peptide. Derived from the precursor protein prodynorphin, dynorphin A and its fragments, including dynorphin A (1-13), are critical modulators of neuronal activity throughout the central nervous system. Their effects are primarily mediated by the kappa-opioid receptor (KOR), a G-protein-coupled receptor (GPCR) implicated in pain, addiction, mood, and neuroprotection. Understanding these complex signaling cascades is paramount for the development of novel therapeutics targeting the dynorphin/KOR system.

Core Signaling Pathways of Dynorphin (1-13)

Dynorphin (1-13) primarily exerts its effects through the KOR, initiating a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release.[1] While the KOR is its main target, dynorphin peptides can also interact with mu-opioid (MOR), delta-opioid (DOR), and non-opioid receptors like the N-methyl-D-aspartate (NMDA) and bradykinin receptors, particularly at higher concentrations.[1][2]

Canonical G-protein (Gi/o) Signaling

The canonical and most well-characterized pathway involves the coupling of KOR to inhibitory heterotrimeric G-proteins of the Gi/o family.[2]

-

Activation: Upon binding of dynorphin (1-13), the KOR undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gα subunit of the associated Gi/o protein.[2]

-

Gαi/o Subunit Signaling: The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase. This action leads to a reduction in intracellular cyclic AMP (cAMP) levels, thereby decreasing the activity of downstream effectors like Protein Kinase A (PKA).

-

Gβγ Subunit Signaling: The freed Gβγ dimer interacts with and modulates several key ion channels:

-

Activation of GIRKs: It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

-

Inhibition of VGCCs: It inhibits N-type and L-type voltage-gated calcium channels (VGCCs), reducing Ca2+ influx into the presynaptic terminal. This is a primary mechanism by which dynorphins inhibit the release of neurotransmitters.

-

β-Arrestin-Mediated Signaling and Receptor Regulation

Activation of KOR also initiates processes for signal termination and diversification through β-arrestin pathways.

-

Receptor Phosphorylation and β-Arrestin Recruitment: Agonist-bound KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2).

-

Desensitization and Internalization: The binding of β-arrestin sterically hinders the coupling of KOR to G-proteins, effectively desensitizing the receptor. β-arrestin then acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits. This process removes receptors from the plasma membrane, further attenuating the signal.

-

G-protein Independent Signaling: Beyond its role in receptor trafficking, β-arrestin functions as a signal transducer itself. It can act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Endogenous Synthesis and Release of Dynorphin (1-13)

This technical guide provides a comprehensive overview of the core biological processes governing the endogenous synthesis and release of dynorphin (1-13). It is intended for researchers, scientists, and professionals in drug development who are focused on the dynorphin/kappa opioid receptor (KOR) system. This system is critically involved in pain, addiction, mood disorders, and neurodegeneration.[1][2]

Endogenous Synthesis of Dynorphin (1-13)

Dynorphins are a class of opioid peptides derived from the precursor protein, prodynorphin (PDYN).[3] The synthesis of dynorphin (1-13), a major bioactive fragment, is a multi-step process involving gene transcription, translation, and extensive post-translational processing.

Prodynorphin (PDYN) Gene Expression and Regulation

The synthesis begins with the transcription of the PDYN gene.[1] The human PDYN gene is located on chromosome 20.[3] Its expression is subject to complex regulation by various factors:

-

Second Messenger Pathways: In cultured rat spinal cord cells, the regulation of prodynorphin (proDYN) mRNA levels involves both cAMP and protein kinase C (PKC) pathways. Forskolin (a cAMP activator) and phorbol-13-myristate acetate (PMA, a PKC activator) have been shown to increase proDYN mRNA levels.

-

Calcium Influx: The increase in proDYN mRNA levels induced by forskolin and PMA is dependent on calcium influx through both L- and N-type calcium channels and the subsequent activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).

-

Glucocorticoids: Glucocorticoids can regulate PDYN gene expression. In the hippocampus of adrenalectomized rats, a time-dependent decrease in dynorphin A(1-8) levels and PDYN mRNA was observed, which was reversible with the administration of the glucocorticoid dexamethasone.

Post-Translational Processing of Prodynorphin

The PDYN preproprotein is translated and then undergoes proteolytic processing to yield several active opioid peptides, including dynorphin A, dynorphin B, and α/β-neoendorphin. This processing occurs within large dense-core vesicles (LDCVs) as they are transported from the cell body to the nerve terminals.

The key enzymes involved in this cascade are proprotein convertases (PCs) and carboxypeptidases.

-

Initial Cleavage by Proprotein Convertase 2 (PC2): Prodynorphin is cleaved by PC2 at paired and single basic amino acid residues. This is a crucial step that liberates larger peptide intermediates like Big Dynorphin (containing both Dynorphin A and B sequences) and α-neoendorphin. PC2 is essential for producing dynorphin A (1-17), dynorphin B (1-13), and α-neo-endorphin from the precursor.

-

Formation of Dynorphin A (1-17): PC2 cleavage of prodynorphin directly yields dynorphin A (1-17).

-

Generation of Dynorphin (1-13): Dynorphin A (1-13) is a naturally occurring truncated form of dynorphin A (1-17). Its formation involves the action of carboxypeptidases that cleave the C-terminal amino acids. The biotransformation of Dyn A (1-17) is significantly slower than that of Dyn A (1-13) in human blood, suggesting the C-terminal residues of the longer peptide may protect it from rapid degradation.

Storage and Release of Dynorphin (1-13)

Vesicular Storage

Following their synthesis and processing, dynorphins are stored in large dense-core vesicles (LDCVs), which are typically 80–120 nm in diameter. This storage mechanism is characteristic of neuropeptides and differs from that of classical neurotransmitters, which are stored in small synaptic vesicles.

Mechanisms of Release

The release of dynorphin (1-13) from LDCVs into the synaptic cleft is a regulated, calcium-dependent process.

-

Stimuli for Release: A more intense and prolonged stimulus is required to trigger the release of peptides from LDCVs compared to the release of neurotransmitters from small synaptic vesicles. Known stimuli include:

-

Neuronal depolarization.

-

Stress.

-

High doses of alcohol.

-

-

Calcium-Dependent Exocytosis: The influx of calcium into the presynaptic terminal is a critical trigger for the fusion of LDCVs with the plasma membrane and the subsequent exocytosis of their contents, including dynorphin (1-13).

-

Non-Opioid Receptor Interactions: Once released, dynorphin A peptides can exert effects through non-opioid mechanisms, notably by interacting with N-methyl-D-aspartate (NMDA) and bradykinin receptors. Dynorphin A (1-13) can induce an increase in intracellular calcium concentration ([Ca2+]i) in spinal cord neurons, an effect that can be blocked by the NMDA antagonist MK-801. This suggests that some of dynorphin's actions are mediated, directly or indirectly, through NMDA receptor activation. Furthermore, dynorphin can activate bradykinin receptors, leading to calcium influx via voltage-sensitive calcium channels.

Quantitative Data

Quantitative analysis of dynorphin levels is crucial for understanding its physiological and pathological roles. The following table summarizes key quantitative findings from the literature.

| Parameter | Species / Model | Brain Region / Sample | Value / Observation | Reference(s) |

| Dynorphin-(1-13) Levels | Spontaneously Hypertensive Rats (SHRs) vs. Wistar-Kyoto (WKYs) | Hypothalamus | Significantly lower in SHRs compared to WKYs. | |

| Spontaneously Hypertensive Rats (SHRs) vs. Wistar-Kyoto (WKYs) | Pituitary Gland | Significantly lower in SHRs compared to WKYs. | ||

| PDYN mRNA & Dynorphin Peptide Levels | Adrenalectomized (ADX) Rats | Hippocampus | Time-dependent decrease after ADX: 18% at 7 days, 44% at 30 days, 58% at 60 days. | |

| Extracellular Dynorphin A(1-8) Release | Male Sprague-Dawley Rats | Nucleus Accumbens | Transient increase in the first 30 min after 1.6 and 3.2 g/kg ethanol administration. | |

| Assay Limit of Detection | Human Blood (HPLC/RIA) | Blood | 0.07 ng/ml for Dyn A(1-13). | |

| In Vivo Half-Life | Humans | Blood | < 1 minute for Dyn A(1-13). |

Experimental Protocols

Accurate measurement and localization of dynorphin (1-13) require specialized techniques. Detailed methodologies for key experiments are provided below.

Radioimmunoassay (RIA) for Dynorphin Quantification

RIA is a highly sensitive method used to quantify peptide concentrations in biological samples like tissue homogenates, blood, or microdialysates.

Methodology:

-

Sample Preparation: Tissues are dissected, homogenized in acid, and centrifuged. The supernatant containing the peptides is collected. For blood samples, peptidase activity is blocked using a solution such as 5% ZnSO4 in acetonitrile/methanol.

-

Extraction: Peptides are often concentrated and purified from the supernatant using solid-phase extraction (SPE) cartridges.

-

Assay:

-

A known quantity of radiolabeled dynorphin (e.g., ¹²⁵I-dynorphin) is mixed with a specific anti-dynorphin antibody.

-

The biological sample (or a standard of known dynorphin concentration) is added to the mixture.

-

The unlabeled dynorphin from the sample competes with the radiolabeled dynorphin for binding to the limited number of antibody sites.

-

-

Separation & Counting: The antibody-bound dynorphin is separated from the free dynorphin (e.g., using a secondary antibody and centrifugation). The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: A standard curve is generated using known concentrations of unlabeled dynorphin. The concentration in the biological sample is determined by comparing its ability to displace the radiolabeled peptide with the standard curve.

HPLC for Separation of Dynorphin and Metabolites

High-Performance Liquid Chromatography (HPLC) is used to separate dynorphin A (1-13) from its precursors and metabolites prior to quantification by methods like RIA or mass spectrometry.

Methodology:

-

Sample Preparation: Samples are prepared and extracted as described for RIA to concentrate the peptides and remove interfering substances.

-

Injection: The reconstituted sample is injected into the HPLC system.

-

Separation: The sample is passed through a column (e.g., a reversed-phase C18 column) under high pressure. A mobile phase gradient (e.g., varying concentrations of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid) is used to elute the peptides. Peptides separate based on their physicochemical properties, such as hydrophobicity.

-

Fraction Collection: The eluate is collected in fractions over time.

-

Analysis: The fractions corresponding to the retention time of dynorphin (1-13) and its metabolites are then analyzed using a sensitive detection method like RIA.

Immunocytochemistry for Dynorphin Localization

Immunocytochemistry (or immunohistochemistry) allows for the visualization of the location of dynorphin peptides within cells and tissue sections.

Methodology:

-

Tissue Preparation: Animals are perfused with a fixative (e.g., paraformaldehyde) to preserve tissue structure and antigenicity. The brain or other tissues are then removed, post-fixed, and sectioned (e.g., using a cryostat or vibratome).

-

Antibody Incubation:

-

The tissue sections are incubated with a primary antibody that specifically binds to dynorphin.

-

After washing, the sections are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent molecule and binds to the primary antibody.

-

-

Visualization:

-

For enzyme-linked methods, a substrate is added that reacts with the enzyme to produce a colored precipitate, which can be viewed with a light microscope.

-

For fluorescence methods, the sections are viewed with a fluorescence microscope to visualize the location of the labeled peptide.

-

-

Analysis: The distribution, density, and morphology of dynorphin-positive cells and fibers are analyzed.

In Vivo Microdialysis for Measuring Release

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurochemicals, including dynorphin, in specific brain regions of awake, freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., the nucleus accumbens).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1.5 µL/min).

-

Diffusion: As the aCSF flows through the probe, extracellular molecules in the brain, including dynorphin, diffuse across the semi-permeable membrane into the aCSF down their concentration gradient.

-

Dialysate Collection: The outgoing aCSF (the dialysate), now containing a sample of the extracellular neurochemicals, is collected in timed fractions (e.g., every 30 minutes).

-

Analysis: The concentration of dynorphin in the dialysate fractions is measured using a highly sensitive assay, typically RIA or nano-LC-MS. This allows for the monitoring of changes in dynorphin release over time in response to pharmacological or behavioral manipulations.

References

Unraveling the Regional Landscape of Dynorphin (1-13) in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the localization of dynorphin (1-13), a potent endogenous opioid peptide, across various brain regions. By synthesizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dynorphin/kappa opioid receptor (KOR) system.

Core Findings: Quantitative Distribution of Dynorphin (1-13)

The concentration of dynorphin (1-13) and its related peptides varies significantly throughout the brain, reflecting its diverse roles in pain modulation, mood, addiction, and neuroendocrine function. The following tables summarize the quantitative distribution of dynorphin-immunoreactivity, largely determined using antibodies raised against dynorphin (1-13), in both rat and human brain tissues.

Table 1: Regional Distribution of Dynorphin-Immunoreactivity in the Rat Brain

| Brain Region | Dynorphin Concentration (pmol/g wet weight) | Reference |

| Pituitary (Intermediate/Posterior Lobe) | ~1200 | [1] |

| Pituitary (Anterior Lobe) | 42.4 ± 5.4 | [2] |

| Hypothalamus | High | [1][3] |

| Hippocampus | Moderate | [3] |

| Striatum | Moderate | |

| Midbrain | Moderate | |

| Thalamus | Moderate | |

| Medulla/Pons | Moderate | |

| Cortex | Low | |

| Cerebellum | ~1 |

Data are derived from radioimmunoassay studies and represent dynorphin-like immunoreactivity, primarily detected with antisera against dynorphin (1-13).

Table 2: Regional Distribution of Dynorphin in Human Post-Mortem Brain

| Brain Region | Dynorphin Concentration (pmol/g) | Reference |

| Substantia Nigra | ~25 | |

| Hypothalamus | ~25 | |

| Amygdala | Lower than Substantia Nigra/Hypothalamus | |

| Hippocampus | Lower than Substantia Nigra/Hypothalamus | |

| Periaqueductal Grey | Lower than Substantia Nigra/Hypothalamus | |

| Colliculi | Lower than Substantia Nigra/Hypothalamus | |

| Pons | Lower than Substantia Nigra/Hypothalamus | |

| Medulla | Lower than Substantia Nigra/Hypothalamus | |

| Area Postrema | Lower than Substantia Nigra/Hypothalamus | |

| Pituitary (Posterior Lobe) | Particularly low | |

| Pituitary (Anterior Lobe) | Undetectable |

Experimental Protocols: Methodologies for Dynorphin (1-13) Localization

The quantification and localization of dynorphin (1-13) in brain tissue are primarily achieved through two key techniques: Radioimmunoassay (RIA) and Immunohistochemistry (IHC).

Radioimmunoassay (RIA) for Dynorphin (1-13) Quantification

RIA is a highly sensitive method used to measure the concentration of antigens, such as dynorphin peptides, in biological samples.

1. Tissue Preparation:

-

Dissect brain regions of interest from rats.

-

Freeze tissues immediately and store at -70°C.

-

Homogenize the tissue in 10 volumes of 0.1 M acetic acid at 100°C and incubate for 30 minutes to inactivate proteases.

-

Centrifuge the homogenate at 13,000 x g for 20 minutes at 4°C.

-

Collect the supernatant for subsequent assay.

2. Radioimmunoassay Procedure:

-

Use a specific antiserum raised against dynorphin A (1-13). The "Lucia" antiserum, for instance, shows high specificity for dynorphin A (1-13) and dynorphin A (1-17) with minimal cross-reactivity to other opioid peptides like Leu-enkephalin or β-endorphin.

-

Prepare standards using synthetic dynorphin A (1-13).

-

Prepare a radiolabeled tracer, typically 125I-labeled dynorphin A (1-13), purified by HPLC.

-

Incubate the tissue extract supernatant, standards, or controls with the antiserum and the radiolabeled tracer.

-

The unlabeled dynorphin in the sample competes with the radiolabeled tracer for binding to the antibody.

-

Separate the antibody-bound fraction from the free fraction.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.

-

Determine the concentration of dynorphin-like immunoreactivity in the tissue samples by interpolating their binding values on the standard curve.

Immunohistochemistry (IHC) for Dynorphin (1-13) Visualization

IHC allows for the visualization of the cellular and subcellular localization of dynorphin peptides within the brain.

1. Tissue Preparation:

-

Anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).

-

Dissect the brain and post-fix in the same fixative for 24 hours at 4°C.

-

Cryoprotect the brain by immersing it in a series of sucrose solutions (e.g., 10%, 20%, 30%) until it sinks.

-

Freeze the brain and cut into thin sections (e.g., 30-40 µm) using a cryostat.

2. Immunohistochemical Staining:

-

Wash the free-floating sections in PBS.

-

Antigen Retrieval (Optional): For some antibodies, a heat-induced epitope retrieval step in a citrate buffer (pH 8.7) at 80°C for 20 minutes can enhance signal intensity.

-

Blocking: Incubate the sections in a blocking solution (e.g., 10% normal serum from the species of the secondary antibody in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for dynorphin A (e.g., rabbit anti-dynorphin A) diluted in the blocking solution overnight at 4°C.

-

Wash the sections in PBS.

-

Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit conjugated to a fluorophore) or a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex for enzymatic detection.

-

Wash the sections in PBS.

-

Visualization: For fluorescent staining, mount the sections on slides with a mounting medium containing an anti-fading agent. For enzymatic detection, incubate the sections with a chromogen substrate (e.g., diaminobenzidine) to produce a colored precipitate.

-

Microscopy: Visualize the stained sections using a fluorescence or light microscope.

Signaling Pathways and Experimental Workflows

The biological effects of dynorphin (1-13) are primarily mediated through the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). Activation of KOR initiates a cascade of intracellular signaling events. Additionally, under certain conditions, dynorphins can interact with other receptor systems, such as the NMDA receptor.

References

Dynorphin (1-13): A Dual-Agent of the Nervous System - Neurotransmitter and Neuromodulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dynorphin (1-13), a potent endogenous opioid peptide derived from the precursor prodynorphin, exhibits a complex and multifaceted role within the central nervous system.[1][2] Traditionally recognized for its high affinity and agonist activity at the kappa opioid receptor (KOR), emerging evidence has unveiled a more nuanced functional profile, positioning dynorphin (1-13) as both a classical neurotransmitter and a widespread neuromodulator.[3][4] This dual identity is concentration-dependent and receptor-specific, with profound implications for neuronal signaling, synaptic plasticity, and the pathophysiology of various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the dichotomous nature of dynorphin (1-13), detailing its signaling pathways, quantitative pharmacology, and the experimental methodologies used to elucidate its distinct functions.

The Neurotransmitter-Neuromodulator Dichotomy

The classification of a neurochemical as either a neurotransmitter or a neuromodulator hinges on its mode of action, spatial influence, and temporal dynamics.

-

Neurotransmitters typically mediate rapid, point-to-point communication across a synaptic cleft, acting on ionotropic receptors to directly alter the postsynaptic membrane potential.[5]

-

Neuromodulators , in contrast, often exert their effects over a broader area through "volume transmission," acting on metabotropic receptors to modulate the synthesis, release, or reuptake of other neurotransmitters, thereby altering the overall excitability of neural circuits over longer timescales.

Dynorphin (1-13) embodies this duality. At physiological concentrations, it primarily functions as a neuromodulator through the activation of KORs. However, at supraphysiological concentrations, often associated with pathological conditions like trauma or ischemia, it can exhibit neurotransmitter-like, and even excitotoxic, effects through non-opioid receptor mechanisms.

Dynorphin (1-13) as a Neuromodulator: The Kappa Opioid Receptor System

The canonical role of dynorphin (1-13) as a neuromodulator is mediated by its interaction with the G protein-coupled kappa opioid receptor (KOR).

Signaling Pathways

Activation of the KOR by dynorphin (1-13) initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit of the heterotrimeric G-protein. This leads to:

-

Inhibition of Adenylyl Cyclase: Decreased production of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and decreased neuronal excitability.

-

Inhibition of voltage-gated calcium channels (N-type), reducing neurotransmitter release from presynaptic terminals.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: Including ERK1/2, p38, and JNK, which are involved in longer-term changes in gene expression and cellular function.

-

Recruitment of β-arrestins: Leading to receptor desensitization, internalization, and initiation of G-protein-independent signaling pathways.

Quantitative Data

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Ki) | Kappa Opioid Receptor | 0.12 nM | Rat | |

| Mu Opioid Receptor | ~3-11 fold lower than KOR | Rat, Guinea Pig | ||

| Delta Opioid Receptor | ~33-120 fold lower than KOR | Rat, Guinea Pig | ||

| Functional Activity (EC50) | K-opioid receptor (HEK293 cells) | 18 nM | Human | |

| Inhibition of Ca²⁺ Oscillations (IC50) | Spinal Neurons | 28 nM | Rat |

Dynorphin (1-13) as a Neurotransmitter: Non-Opioid Receptor Actions

Under conditions of excessive release, such as during neuronal injury or intense stress, dynorphin (1-13) can act as a neurotransmitter, primarily through non-opioid receptor systems.